![molecular formula C6H8Cl2N2O B3046261 2-Chloro-6-methoxypyridin-3-amine hydrochloride CAS No. 1216499-22-7](/img/structure/B3046261.png)
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Overview
Description
2-Chloro-6-methoxypyridin-3-amine hydrochloride is a chemical compound that belongs to the pyridine family. It is a white crystalline powder with a molecular formula of C6H8ClN2O•HCl. The compound has an average mass of 195.046 Da and a monoisotopic mass of 194.001373 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxypyridin-3-amine hydrochloride consists of a pyridine ring substituted with a chlorine atom at the 2nd position, a methoxy group at the 6th position, and an amine group at the 3rd position .Physical And Chemical Properties Analysis
2-Chloro-6-methoxypyridin-3-amine hydrochloride is a white crystalline powder. It has a molecular formula of C6H8ClN2O•HCl, an average mass of 195.046 Da, and a monoisotopic mass of 194.001373 Da .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antitubercular Activity : Recent studies have shown that this compound exhibits promising antitubercular activity. In a mouse model infected with Mycobacterium tuberculosis, treatment with 2-Chloro-6-methoxypyridin-3-amine hydrochloride led to significant reductions in bacterial load . Researchers are exploring its potential as a novel antitubercular agent.
Agrochemical Applications
- Organic Intermediate : 2-Chloro-6-methoxypyridin-3-amine hydrochloride serves as an important organic intermediate. It finds applications in the agrochemical industry, where it contributes to the synthesis of various compounds .
Coordination Chemistry and Catalysis
- Ligand Synthesis : The compound’s pyridine moiety can act as a ligand in coordination complexes. Researchers have investigated its coordination chemistry, electrochemical properties, and crystal structures when complexed with transition metals . Such complexes may have catalytic applications.
properties
IUPAC Name |
2-chloro-6-methoxypyridin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-5-3-2-4(8)6(7)9-5;/h2-3H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNIFQFMVZPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674511 | |
Record name | 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridin-3-amine hydrochloride | |
CAS RN |
1216499-22-7 | |
Record name | 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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